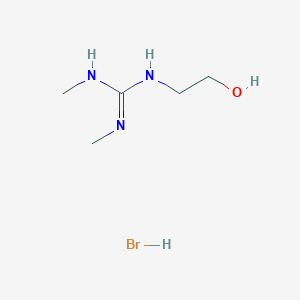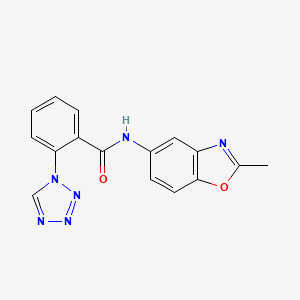
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase known as TOPK (T-lymphokine-activated killer cell-originated protein kinase). This compound has shown significant potential as a therapeutic agent in the treatment of various types of cancer.
作用機序
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide exerts its anti-cancer effects by inhibiting the activity of the TOPK kinase. This kinase is known to play a key role in the regulation of cell proliferation, migration, and invasion, as well as in the development of resistance to chemotherapy. By inhibiting TOPK, N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide is able to block these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the phosphorylation of AKT and ERK, two key signaling proteins involved in cell growth and survival. N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has several advantages as a tool for research in the field of cancer biology. For example, this compound is highly specific for TOPK and does not inhibit other kinases, making it a valuable tool for studying the role of TOPK in cancer progression. However, there are also some limitations to the use of N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide in lab experiments. For example, this compound is relatively unstable and has a short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide. One area of interest is the development of more stable analogs of this compound that can be used in a wider range of experiments. Another area of interest is the identification of biomarkers that can be used to predict which cancer patients are most likely to benefit from treatment with N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide. Finally, there is also interest in exploring the potential of N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy.
合成法
The synthesis of N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide involves a multi-step process that begins with the reaction of 5-nitroisophthalic acid with thionyl chloride to produce 5-nitroisophthaloyl chloride. This intermediate is then reacted with 3-aminocyclohex-2-enone in the presence of a base to produce the key intermediate, 3-oxo-1,2-dihydroisoindole-5-carbonyl chloride. The final step involves the reaction of this intermediate with 4-(trifluoromethylsulfonyl)aniline to produce N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide.
科学的研究の応用
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In particular, N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to be effective against various types of solid tumors, including lung, breast, and colon cancer.
特性
IUPAC Name |
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-16(18,19)26(24,25)12-5-2-9(3-6-12)14(22)21-11-4-1-10-8-20-15(23)13(10)7-11/h1-7H,8H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQBBYPBBLPYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-1,2-dihydroisoindol-5-yl)-4-(trifluoromethylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)


![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)

![N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7545489.png)


![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B7545522.png)